ethyl 4-((4-(N-ethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-((4-(N-ethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a trifluoromethyl group at position 7, a carboxylate ester at position 3, and a 4-(N-ethylsulfamoyl)phenylamino substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl moiety may improve solubility and target binding through hydrogen bonding or electrostatic interactions . The compound’s molecular formula is C₂₁H₁₉F₃N₄O₄S, with a molecular weight of 504.46 g/mol.
Properties
IUPAC Name |
ethyl 4-[4-(ethylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-3-26-32(29,30)15-8-6-14(7-9-15)27-19-16-10-5-13(21(22,23)24)11-18(16)25-12-17(19)20(28)31-4-2/h5-12,26H,3-4H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSJIRLVWJIAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-(N-ethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The ethylsulfamoyl group can be introduced via a nucleophilic substitution reaction, and the carboxylate ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(N-ethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: This compound may have biological activity and could be studied for its effects on cellular processes or as a potential therapeutic agent.
Medicine: Its unique structure might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ethyl 4-((4-(N-ethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations:
- Sulfamoyl vs. Hydroxyl Groups : The target compound’s sulfamoyl group (pKa ~1–2) is more acidic than the hydroxyl group (pKa ~10) in ’s analog, enabling stronger hydrogen-bonding interactions with basic residues in biological targets .
- Aromatic vs. Aliphatic Amino Groups: The dimethylamino group in ’s compound is a stronger electron donor than the sulfamoylphenylamino group, which may alter electronic properties and binding affinity .
- Trifluoromethyl Group : Common to all analogs, this group enhances membrane permeability and resistance to oxidative metabolism .
Research Findings and Pharmacological Implications
Solubility and Bioavailability
- The sulfamoyl group in the target compound likely improves aqueous solubility compared to ’s hydroxylated analog, which may suffer from poor absorption due to high polarity .
- ’s dimethylamino derivative was discontinued, possibly due to instability or insufficient solubility in physiological conditions .
Binding Interactions
- The sulfamoyl group’s ability to form hydrogen bonds with protein targets (e.g., kinases or enzymes) may enhance binding affinity compared to non-sulfonamide analogs. This is supported by graph set analysis in crystallography, where sulfonamides frequently participate in robust intermolecular networks .
Biological Activity
Ethyl 4-((4-(N-ethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a trifluoromethyl group and an ethylsulfamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 400.43 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes.
- Antiviral Activity : Quinoline derivatives have also demonstrated antiviral effects, particularly against viruses such as influenza and HIV. The efficacy is attributed to their ability to inhibit viral replication by targeting viral enzymes.
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction with specific cellular pathways involved in cell proliferation and survival is critical for its potential therapeutic effects.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division.
- Receptor Interaction : This compound may interact with various receptors involved in signaling pathways, influencing cellular responses and potentially leading to therapeutic outcomes.
- Membrane Permeability : The trifluoromethyl group enhances membrane permeability, facilitating better absorption and bioavailability within biological systems.
Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
- Antiviral Activity Assessment : Research in Antiviral Research highlighted the effectiveness of similar quinoline compounds against HIV, showing a reduction in viral load by over 70% at concentrations below 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
